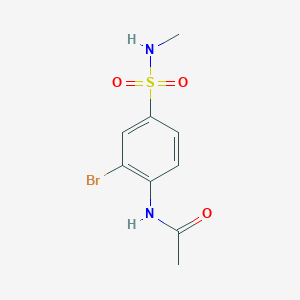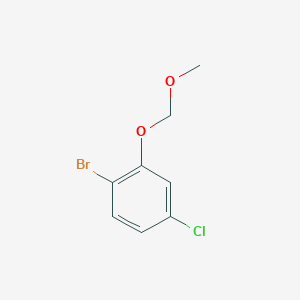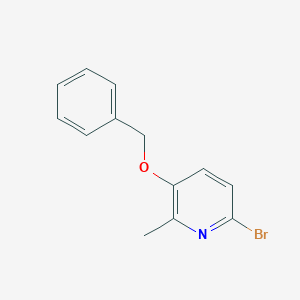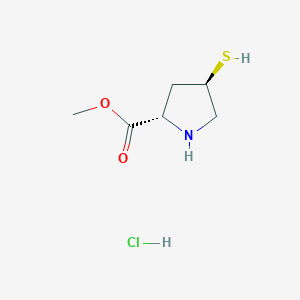
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol. It features a four-membered cyclobutane ring with a methyl ester group attached to one carbon (carboxylate), a hydroxyl group on another carbon, and a methoxy group on the remaining carbon, trans to the hydroxyl group.
准备方法
The synthesis of Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Functional Group Introduction: The hydroxyl and methoxy groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to produce methanol and the corresponding carboxylic acid under acidic or basic conditions.
Esterification: The hydroxyl group can react with carboxylic acids to form different esters.
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
科学研究应用
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules due to its unique functional groups and ring structure.
Biology: The compound’s hydroxyl and carboxylate groups may interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly in medicinal chemistry.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The cyclobutane ring’s rigidity may also influence the compound’s binding affinity and specificity.
相似化合物的比较
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate can be compared with other cyclobutane derivatives and methoxy esters:
Cyclobutane-1,2-dicarboxylic acid: Lacks the hydroxyl and methoxy groups, making it less versatile in chemical reactions.
Methyl 3-hydroxy-2-methoxypropanoate: Contains a three-membered ring, which is less stable and less rigid than the four-membered cyclobutane ring.
Ethyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially affecting its reactivity and solubility.
These comparisons highlight the unique combination of functional groups and ring structure in this compound, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXCKZDBNGPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)









